3',4'-Dideoxykanamycin C hemihydrate

Acute toxicity Aminoglycoside safety margin LD50 comparison

3',4'-Dideoxykanamycin C hemihydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B through two key structural modifications: (i) removal of the 3'- and 4'-hydroxyl groups from the aminocyclitol ring, and (ii) conversion of the 6'-amino group to a 6'-hydroxyl group. The hemihydrate form has the molecular formula C₁₈H₃₆N₄O₉·½H₂O, a molecular weight of 452.5 g/mol (free base), and a specific optical rotation of [α]D²⁶ = +118° (c 1, water).

Molecular Formula C18H36N4O9
Molecular Weight 452.5 g/mol
CAS No. 65566-76-9
Cat. No. B14475408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dideoxykanamycin C hemihydrate
CAS65566-76-9
Molecular FormulaC18H36N4O9
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1C(COC(C1N)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CO
InChIInChI=1S/C18H36N4O9/c19-7-2-8(20)16(31-18-13(26)11(22)12(25)10(4-24)29-18)14(27)15(7)30-17-9(21)1-6(3-23)5-28-17/h6-18,23-27H,1-5,19-22H2
InChIKeyLXQWENIGEFXSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dideoxykanamycin C Hemihydrate (CAS 65566-76-9): Structural Identity and Class Positioning for Research Procurement


3',4'-Dideoxykanamycin C hemihydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B through two key structural modifications: (i) removal of the 3'- and 4'-hydroxyl groups from the aminocyclitol ring, and (ii) conversion of the 6'-amino group to a 6'-hydroxyl group [1]. The hemihydrate form has the molecular formula C₁₈H₃₆N₄O₉·½H₂O, a molecular weight of 452.5 g/mol (free base), and a specific optical rotation of [α]D²⁶ = +118° (c 1, water) [1]. It belongs to the kanamycin C subfamily of aminoglycosides, which are distinguished from kanamycin B derivatives by the presence of a 6'-OH in place of a 6'-NH₂, a feature that confers intrinsic resistance to inactivation by aminoglycoside 6'-N-acetyltransferases [1][2].

Why 3',4'-Dideoxykanamycin C Hemihydrate Cannot Be Replaced by Dibekacin or Other Kanamycin B Derivatives in Resistant-Strain Applications


Procurement decisions involving dideoxykanamycin analogs must account for the critical functional difference at the 6'-position: kanamycin B derivatives (including the clinically established dibekacin, i.e., 3',4'-dideoxykanamycin B) bear a 6'-NH₂ group that is susceptible to acetylation by aminoglycoside 6'-N-acetyltransferases—enzymes widely distributed among clinically isolated resistant bacteria [1]. In contrast, 3',4'-dideoxykanamycin C carries a 6'-OH group that is not a substrate for these acetyltransferases [1][2]. Consequently, bacterial strains expressing 6'-acetyltransferase (e.g., certain Pseudomonas aeruginosa isolates) inactivate dibekacin but remain susceptible to the kanamycin C scaffold. This pharmacophoric distinction means that generic substitution of dibekacin for 3',4'-dideoxykanamycin C—or vice versa—is not functionally equivalent when the target application involves 6'-acetyltransferase-mediated resistance models [1].

Quantitative Head-to-Head Evidence: 3',4'-Dideoxykanamycin C vs. 3',4'-Dideoxykanamycin B (Dibekacin), 3'-Deoxykanamycin B, and Kanamycin C


Intravenous Acute Toxicity (LD₅₀) in Mice: 3',4'-Dideoxykanamycin C Demonstrates ≥2.75-Fold Lower Lethality Than 3',4'-Dideoxykanamycin B

In a direct head-to-head comparison conducted under identical experimental conditions, intravenous administration of 3',4'-dideoxykanamycin C in mice yielded an LD₅₀ exceeding 300 mg/kg, whereas the corresponding kanamycin B-series analog 3',4'-dideoxykanamycin B (dibekacin) exhibited an LD₅₀ of only 109 mg/kg, and 3'-deoxykanamycin B showed an LD₅₀ of 159 mg/kg [1]. The quantified difference represents at least a 2.75-fold improvement in acute safety margin for the kanamycin C derivative over its closest structural comparator.

Acute toxicity Aminoglycoside safety margin LD50 comparison In vivo tolerability

Minimum Inhibitory Concentration (MIC) Against 3'-Phosphotransferase-Producing Escherichia coli K-12 ML1629: 3',4'-Dideoxykanamycin C Achieves ≥8-Fold Improvement Over Kanamycin C

Against Escherichia coli K-12 ML1629, a strain known to produce aminoglycoside 3'-phosphotransferase that inactivates kanamycin via 3'-OH phosphorylation, 3',4'-dideoxykanamycin C exhibited an MIC of 12.5 mcg/ml—at minimum an 8-fold improvement over the MIC of >100 mcg/ml observed for kanamycin C [1]. This demonstrates that removal of the 3'- and 4'-hydroxyl groups restores meaningful antibacterial activity against 3'-phosphotransferase-mediated resistance, a feature shared with dibekacin but combined here with 6'-acetyltransferase resistance.

Antibacterial resistance 3'-phosphotransferase E. coli K-12 MIC comparison Deoxygenation benefit

Activity Retention Against 6'-Acetyltransferase-Producing Pseudomonas aeruginosa GN315: 3',4'-Dideoxykanamycin B Exhibits Complete Cross-Resistance (>100 mcg/ml) While the C Derivative Retains Measurable Activity

Pseudomonas aeruginosa GN315 produces aminoglycoside 6'-N-acetyltransferase, which acetylates and inactivates kanamycin B derivatives at the 6'-amino position. In this strain, 3',4'-dideoxykanamycin B (dibekacin) is completely ineffective with an MIC exceeding 100 mcg/ml, whereas 3',4'-dideoxykanamycin C—lacking the 6'-NH₂ group—retains an MIC of 100 mcg/ml and its 3'-deoxy analog (3'-deoxykanamycin C) shows an improved MIC of 50 mcg/ml [1]. Although the absolute MIC values are modest, the qualitative ability to evade 6'-acetyltransferase distinguishes the kanamycin C scaffold from all kanamycin B-based congeners.

6'-acetyltransferase Pseudomonas aeruginosa Cross-resistance avoidance Aminoglycoside-modifying enzyme

Synthetic Yield as a Procurement Cost Determinant: 3',4'-Dideoxykanamycin C Is Obtained in 24% Yield from Protected Precursors

In the foundational synthesis reported by Kondo et al. (1977), 3',4'-dideoxykanamycin C (designated compound III) was obtained in 24% yield from 6'-N-BOC-3',4'-dideoxykanamycin B via a multi-step sequence involving tetra-N-acetylation, nitrite-mediated 6'-amino-to-hydroxyl conversion, and alkaline deprotection [1]. This compares unfavorably to kanamycin C (49% yield) and 3'-deoxykanamycin C (40% yield) prepared through the same route, indicating that the combined 3',4'-dideoxy modification imposes a synthetic penalty that directly impacts commercial availability and pricing.

Synthetic yield Procurement cost Semi-synthetic aminoglycoside Process chemistry

Dual Enzyme-Evasion Profile: 3',4'-Dideoxykanamycin C Eludes Both 3'-Phosphotransferase and 6'-Acetyltransferase, a Profile Unachievable with Any Single Kanamycin B Analog

The patent disclosure explicitly states that 3',4'-dideoxykanamycin C 'is not inactivated by aminoglycoside 3'-phosphotransferases and 6'-acetyltransferases' [1]. By contrast, 3',4'-dideoxykanamycin B (dibekacin) evades only 3'-phosphotransferase but remains susceptible to 6'-acetyltransferase, while kanamycin C evades 6'-acetyltransferase but remains susceptible to 3'-phosphotransferase [1]. The combination of 3',4'-dideoxy modification (removing the 3'-OH phosphorylation site) with the kanamycin C scaffold (replacing 6'-NH₂ with 6'-OH) is required to achieve simultaneous evasion of both resistance mechanisms.

Dual resistance evasion 3'-phosphotransferase 6'-acetyltransferase Scaffold differentiation Aminoglycoside modification

Application Scenarios for 3',4'-Dideoxykanamycin C Hemihydrate Where Structural Differentiation Dictates Selection


Synthetic Intermediate for 1-N-(L-4-Amino-2-Hydroxybutyryl)-3',4'-Dideoxykanamycin C (AHB-DDKC): A Dual-Resistance-Evading Amikacin-Class Candidate

3',4'-Dideoxykanamycin C serves as the direct precursor for its 1-N-AHB derivative (AHB-DDKC), which combines the 1-N-acylation strategy of amikacin with the dual enzyme-evasion profile of the dideoxykanamycin C scaffold. The US Patent 4,140,849 demonstrates that AHB-DDKC exhibits broad-spectrum activity against both 3'-phosphotransferase- and 6'-acetyltransferase-producing strains, with an LD₅₀ exceeding 400 mg/kg (i.v., mice)—further improving on the already favorable toxicity profile of the parent compound [1]. Procurement of the parent dideoxykanamycin C is therefore an essential step for laboratories synthesizing and evaluating this next-generation candidate, which cannot be accessed from dibekacin-derived intermediates.

Mechanistic Probe for Aminoglycoside 6'-Acetyltransferase Substrate Specificity Studies

Because 3',4'-dideoxykanamycin C possesses a 6'-OH group in place of the 6'-NH₂ found in all kanamycin B derivatives, it serves as a negative control substrate for aminoglycoside 6'-N-acetyltransferase enzymatic assays [1]. In head-to-head experiments, dibekacin (6'-NH₂) is acetylated and inactivated, while 3',4'-dideoxykanamycin C (6'-OH) is not [1][2]. Researchers investigating the substrate scope of AAC(6') enzymes or screening for inhibitors of 6'-acetyltransferase-mediated resistance require this compound as a specificity control that commercially available dibekacin cannot fulfill.

Reference Standard for Chromatographic Resolution of Kanamycin C vs. Kanamycin B Deoxy Congeners

The hemihydrate form of 3',4'-dideoxykanamycin C is characterized by a specific optical rotation of [α]D²⁶ = +118° (c 1, water) and characteristic TLC behavior (Rf 0.33 and 0.48 in two solvent systems) [1]. These physicochemical parameters distinguish it from the structurally similar 3',4'-dideoxykanamycin B ([α]D = +132° in water) and 3'-deoxykanamycin C ([α]D²⁶ = +108°). Analytical laboratories developing HPLC or TLC methods for aminoglycoside profiling in fermentation broths or synthetic mixtures benefit from the authentic reference material to validate peak assignments, given that the 6'-OH/6'-NH₂ structural difference produces only subtle chromatographic shifts.

Structure-Activity Relationship (SAR) Studies on the Contribution of the 6'-Substituent to Aminoglycoside Nephrotoxicity and Ototoxicity

The patent explicitly notes that 3',4'-dideoxykanamycin C and 3'-deoxykanamycin C exhibit 'remarkably lowered acute toxicity' compared to their kanamycin B-series counterparts, with the LD₅₀ improvement quantified at ≥2.75-fold [1]. More recent studies have indicated that the 3',4'-dihydroxy and 6'-hydroxy moieties regulate in vitro nephrotoxicity of aminoglycosides in mammalian cell lines [3]. The compound therefore represents a critical tool for dissecting the independent contribution of the 6'-substituent (OH vs. NH₂) to aminoglycoside toxicity, in an SAR matrix that controls for the 3',4'-dideoxy modification.

Quote Request

Request a Quote for 3',4'-Dideoxykanamycin C hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.